molecular formula C8H3ClFNO B3042160 3-Cyano-4-fluorobenzoyl chloride CAS No. 519059-08-6

3-Cyano-4-fluorobenzoyl chloride

Cat. No.: B3042160
CAS No.: 519059-08-6
M. Wt: 183.56 g/mol
InChI Key: AZBJLJVMWLMSAT-UHFFFAOYSA-N
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Description

3-Cyano-4-fluorobenzoyl chloride: is an organic compound with the molecular formula C8H3ClFNO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a cyano group at the third position and a fluorine atom at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorobenzoyl chloride typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then replaced by a cyano group using the Sandmeyer reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to improve yield and efficiency. The process may also include purification steps to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-fluorobenzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Amines: Formed by the reduction of the cyano group.

    Carboxylic Acids: Formed by the oxidation of the cyano group.

Scientific Research Applications

Chemistry: 3-Cyano-4-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific enzymes or receptors. It is also used in the development of fluorescent probes for imaging studies.

Medicine: The compound is used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs) and intermediates for drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4-fluorobenzoyl chloride depends on its specific application. In general, the compound can act as an electrophile in chemical reactions, reacting with nucleophiles to form covalent bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Fluorobenzoyl chloride: Lacks the cyano group, making it less reactive in certain substitution reactions.

    3-Cyano-4-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and selectivity in chemical reactions.

    3-Cyano-4-methylbenzoyl chloride: Contains a methyl group instead of a fluorine atom, leading to different steric and electronic effects.

Uniqueness: 3-Cyano-4-fluorobenzoyl chloride is unique due to the presence of both cyano and fluorine substituents, which impart distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-cyano-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-7(10)6(3-5)4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJLJVMWLMSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask a mixture of 3-cyano-4-fluorobenzoic acid (7.75 g, 0.047 mol) and thionyl chloride (28 mL, 0.38 mol, 8 eq) was heated to 80° C. for 1 h. The reaction mixture was concentrated in vacuo to give 8.6 g of 3-cyano-4-fluorobenzoyl chloride which can be used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.49-8.43 (m, 1H), 8.42-8.36 (m, 1H), 7.44 (t, 1H).
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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